Indolicidin
Overview
Description
Indolicidin is a potent antimicrobial peptide isolated from the neutrophil blood cells of cows. It is composed of 13 amino acids, making it one of the smallest antimicrobial peptides known. This compound exhibits a broad spectrum of biological activity, being effective against bacteria, fungi, and even viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolicidin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU). The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base like N-methylmorpholine (NMM) .
Industrial Production Methods: While industrial-scale production of this compound is not yet common, advancements in peptide synthesis technology could enable large-scale production. Techniques such as recombinant DNA technology, where the peptide is produced in microbial hosts, could be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Indolicidin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction could result in the cleavage of such bonds .
Scientific Research Applications
Indolicidin has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: this compound is employed in research on antimicrobial mechanisms and immune responses.
Medicine: The peptide is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Mechanism of Action
Indolicidin exerts its antimicrobial effects primarily by interacting with microbial membranes. It disrupts the membrane integrity, leading to cell lysis. Additionally, this compound can penetrate cells and inhibit DNA synthesis, which further contributes to its antimicrobial activity . The peptide’s ability to bind to and neutralize lipopolysaccharides (LPS) also plays a role in its mechanism of action .
Comparison with Similar Compounds
Polymyxin B: Like indolicidin, polymyxin B binds to LPS and disrupts bacterial membranes.
Defensins: These are another class of antimicrobial peptides with similar membrane-disrupting properties.
Cecropin-Melittin Hybrids: These peptides also exhibit broad-spectrum antimicrobial activity and share structural similarities with this compound.
Uniqueness: this compound’s unique combination of amino acids, particularly the high content of tryptophan and proline residues, distinguishes it from other antimicrobial peptides. This composition contributes to its conformational flexibility and broad-spectrum activity .
Properties
IUPAC Name |
1-[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYUMHVHQSYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H132N26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1906.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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